1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine
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Overview
Description
1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine and piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine typically involves the condensation of 1-(3-(trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone . The reaction conditions often require the use of a catalytic amount of sulfuric acid under reflux conditions . The resulting hydrazones can form isomers due to the presence of amide and azomethine structural units .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyrrolidine and piperidine rings provide structural rigidity, facilitating specific binding interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(fluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(3-(trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings in its structure, which is not commonly found in similar compounds. Additionally, the trifluoromethyl group imparts distinct electronic properties that can influence the compound’s reactivity and interactions with biological targets .
Properties
CAS No. |
39630-19-8 |
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Molecular Formula |
C17H19F3N2O2 |
Molecular Weight |
340.34 g/mol |
IUPAC Name |
4-(piperidine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H19F3N2O2/c18-17(19,20)13-5-4-6-14(10-13)22-11-12(9-15(22)23)16(24)21-7-2-1-3-8-21/h4-6,10,12H,1-3,7-9,11H2 |
InChI Key |
DNHDESPTAGLZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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